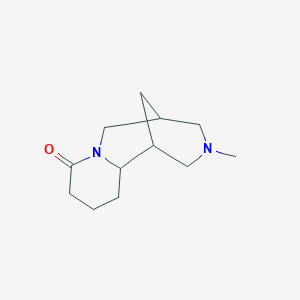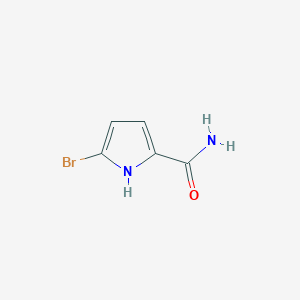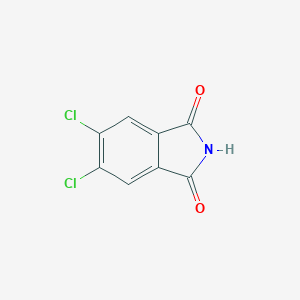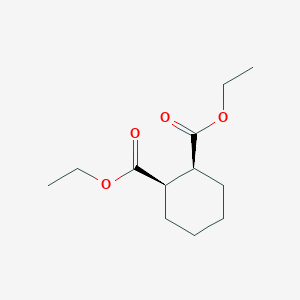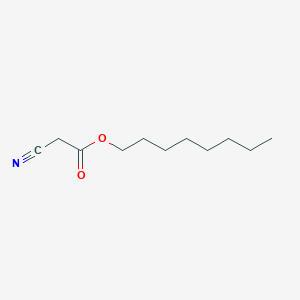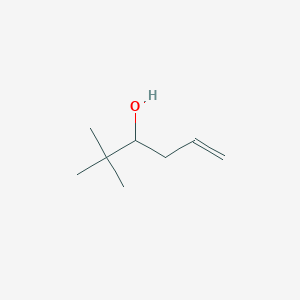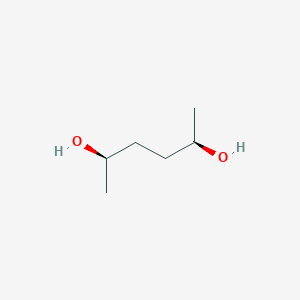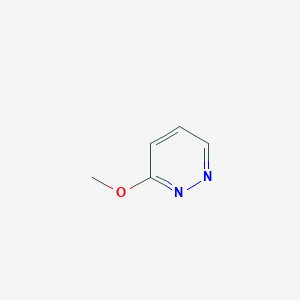
3-Methoxypyridazine
Overview
Description
3-Methoxypyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The methoxy group at the third position of the pyridazine ring gives this compound its unique chemical properties
Mechanism of Action
Target of Action
This compound belongs to the pyridazine family, which is known to interact with a wide range of biological targets and physiological effects
Mode of Action
Pyridazinone derivatives, a group that 3-methoxypyridazine belongs to, are known to exhibit a broad spectrum of pharmacological activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, but the specific interactions of this compound remain to be elucidated.
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
As a member of the pyridazinone family, it is anticipated to have a broad range of biological activities
Biochemical Analysis
Biochemical Properties
3-Methoxypyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as an inhibitor. This interaction is crucial as it can modulate the enzyme’s activity, leading to changes in the production of prostaglandins, which are involved in inflammation and other physiological processes . Additionally, this compound has been studied for its potential to bind with proteins involved in molecular recognition, leveraging its unique physicochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the arachidonic acid pathway, leading to altered platelet aggregation and inflammatory responses . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cyclooxygenase involves binding to the enzyme’s active site, inhibiting its function and reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its effects . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridazine typically involves the methoxylation of pyridazine derivatives. One common method is the reaction of 3,4,5-trichloropyridazine with sodium methoxide. This reaction can yield various methoxypyridazine derivatives depending on the reaction conditions and the amount of sodium methoxide used . For instance, monomethoxylation of 3,4,5-trichloropyridazine can produce 3-methoxy-4,5-dichloropyridazine, which can be further methoxylated to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. Industrial methods often employ continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The pyridazine ring can be oxidized or reduced to form different derivatives. These reactions are often used to modify the electronic properties of the compound for specific applications.
Common Reagents and Conditions:
Lithiation: Lithium alkylamides, such as lithium diisopropylamide, are commonly used for lithiation reactions.
Methoxylation: Sodium methoxide in methanol is used for methoxylation reactions.
Major Products:
Substituted Pyridazines: Depending on the reagents and conditions, various substituted pyridazines can be obtained. These products are often used as intermediates in the synthesis of more complex compounds.
Scientific Research Applications
3-Methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Agrochemicals: Pyridazine-based compounds are used in the development of herbicides and pesticides.
Material Science: The unique electronic properties of this compound make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
3-Chloropyridazine: Similar to 3-Methoxypyridazine but with a chlorine atom instead of a methoxy group. It has different reactivity and applications.
3,6-Dimethoxypyridazine: Contains two methoxy groups, which can lead to different chemical properties and uses.
Pyridazinone Derivatives: These compounds have a carbonyl group at the third position, which significantly alters their chemical behavior and biological activity.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
3-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHDLDAWYTMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303423 | |
| Record name | 3-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-65-4 | |
| Record name | 3-Methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 3-methoxypyridazine molecule particularly susceptible to electrophilic substitution reactions?
A1: The presence of the methoxy group (-OCH3) at the 3-position of the pyridazine ring significantly influences the molecule's reactivity. This electron-donating group increases electron density in the pyridazine ring, particularly at the ortho and para positions relative to the methoxy substituent. This enhanced electron density makes these positions more attractive to electrophiles, facilitating electrophilic substitution reactions. [, , ]
Q2: Can you provide an example of a common electrophilic substitution reaction involving this compound?
A2: Nitration is a prime example of an electrophilic substitution reaction readily undergone by this compound. Studies show that nitration of this compound 1-oxide with nitric acid yields a mixture of 3-methoxy-4-nitropyridazine 1-oxide and 3-methoxy-4,6-dinitropyridazine 1-oxide. This reaction highlights the activating effect of the methoxy group and the N-oxide, directing the incoming nitro group to the ortho and para positions. [, ]
Q3: Beyond nitration, are there other reactions where the reactivity of this compound is exploited?
A3: Yes, the reactivity of this compound extends to other transformations. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the methoxy group can serve as a directing group for the metalation step, enabling the introduction of aryl or heteroaryl substituents onto the pyridazine ring. This synthetic strategy allows for the preparation of diversely functionalized pyridazine derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals. [, ]
Q4: What is the significance of the N-oxide functionality in derivatives like this compound 1-oxide?
A4: The N-oxide group in this compound 1-oxide introduces interesting reactivity. Research has demonstrated that this group can be strategically employed to facilitate nucleophilic displacement reactions. For example, treatment of 4,6-dinitro-3-methoxypyridazine 1-oxide with various nucleophiles can lead to the displacement of either the nitro group, the methoxy group, or even the chloro substituent, depending on the reaction conditions and the nucleophile used. This versatility makes such N-oxides useful intermediates in organic synthesis. []
Q5: Have any studies investigated the photochemical reactivity of this compound?
A5: Yes, researchers have explored the photochemistry of this compound. Notably, irradiation of this compound in methanol containing hydrochloric acid resulted in the formation of 4-methylated and 4,6-dimethylated products. This photo-induced methylation highlights another facet of this compound's reactivity and its potential in photochemical transformations. []
Q6: Can this compound be used to synthesize other heterocyclic systems?
A6: Absolutely. One illustrative example is the conversion of 4-amino-6-chloro-3-methoxypyridazine to 5-amino-6-methoxypyridazin-3(2H)-one by reacting it with potassium acetate in acetic acid at elevated temperatures. This reaction demonstrates the potential of this compound derivatives as precursors for the synthesis of other valuable heterocyclic compounds like pyridazinones. []
Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?
A7: Various spectroscopic methods are essential for characterizing this compound and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is routinely used to elucidate the structures of these compounds. Infrared (IR) spectroscopy provides valuable information about the functional groups present. Additionally, mass spectrometry (MS) is employed to determine molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


